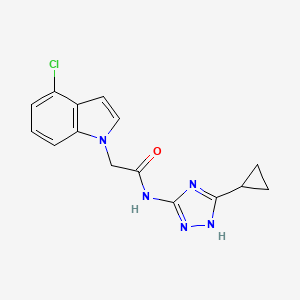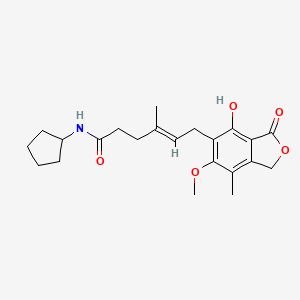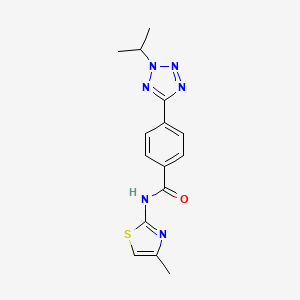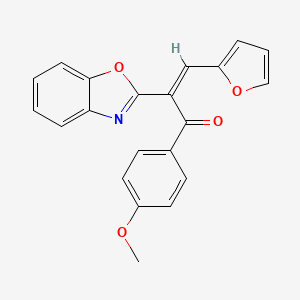
2-(4-chloro-1H-indol-1-yl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-1H-indol-1-yl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)acetamide is a synthetic organic compound that features a complex structure combining an indole ring, a triazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 4-chloroindole, can be synthesized through the Fischer indole synthesis or by chlorination of indole.
Triazole Formation: The triazole ring can be formed via a cyclization reaction involving hydrazine and an appropriate nitrile.
Coupling Reaction: The indole derivative is then coupled with the triazole derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-(4-chloro-1H-indol-1-yl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)acetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.
Medicine
The compound is of particular interest in medicinal chemistry for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazole rings can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to biological macromolecules. This binding can modulate the activity of the target, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)acetamide: Lacks the chloro substituent on the indole ring.
2-(4-chloro-1H-indol-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide: Lacks the cyclopropyl group on the triazole ring.
2-(4-chloro-1H-indol-1-yl)-N-(3-methyl-1H-1,2,4-triazol-5-yl)acetamide: Contains a methyl group instead of a cyclopropyl group on the triazole ring.
Uniqueness
The presence of both the chloro substituent on the indole ring and the cyclopropyl group on the triazole ring makes 2-(4-chloro-1H-indol-1-yl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)acetamide unique. These structural features can significantly influence its chemical reactivity and biological activity, potentially offering advantages over similar compounds in terms of potency, selectivity, and pharmacokinetic properties.
Properties
Molecular Formula |
C15H14ClN5O |
|---|---|
Molecular Weight |
315.76 g/mol |
IUPAC Name |
2-(4-chloroindol-1-yl)-N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C15H14ClN5O/c16-11-2-1-3-12-10(11)6-7-21(12)8-13(22)17-15-18-14(19-20-15)9-4-5-9/h1-3,6-7,9H,4-5,8H2,(H2,17,18,19,20,22) |
InChI Key |
RQKKOTBFCVKECR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NN2)NC(=O)CN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-methylbenzyl)amino]ethyl}acetamide](/img/structure/B12158338.png)
![2-[(2,4-dimethylphenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12158340.png)

![(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12158354.png)

![methyl 3-({[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B12158366.png)
![N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12158380.png)
![2-(4-methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone](/img/structure/B12158381.png)
![7,8-dimethoxy-3-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12158389.png)
![1-({3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxamide](/img/structure/B12158397.png)


